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Furosemide acyl-B-D-glucuronide

Cat. No.: B14913490
M. Wt: 506.9 g/mol
InChI Key: RNVHHPUYELVHRE-UHFFFAOYSA-N
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Description

In Vitro Biotransformation Pathways

In vitro studies have been instrumental in elucidating the pathways of furosemide (B1674285) glucuronidation. These experiments typically utilize subcellular fractions, such as microsomes, which are rich in UGT enzymes.

Human liver microsomes (HLMs) are a standard in vitro model for studying drug metabolism and have been shown to efficiently catalyze the formation of Furosemide acyl-β-D-glucuronide. nih.gov Studies using HLMs have demonstrated that the glucuronidation of furosemide follows specific kinetic patterns, which can vary between species. nih.gov For instance, in human liver microsomes, the formation of the furosemide acyl-glucuronide exhibits sigmoidal kinetics, best described by the Hill equation. nih.govresearchgate.net This is in contrast to mouse liver microsomes, where the process follows the Michaelis-Menten equation with substrate inhibition. nih.govresearchgate.net

The biosynthesis of the acyl-type glucuronic acid conjugate of furosemide has also been successfully demonstrated in vitro using rat liver microsomes. nih.gov Specifically, microsomes from rats induced with pregnenolone-16 alpha-carbonitrile, which enhances UGT activity, were incubated with furosemide and UDP-glucuronic acid to produce the metabolite. nih.gov

The UGT superfamily consists of several isoforms, each with varying substrate specificities. Research has identified multiple UGT isoforms that contribute to the glucuronidation of furosemide.

Beyond UGT1A9 and UGT2B7, a panel of other recombinant UGT enzymes has demonstrated the capacity to metabolize furosemide. These include UGT1A1, UGT1A3, UGT1A6, UGT1A7, and UGT1A10. nih.govclinpgx.org The involvement of UGT1A1 may be particularly relevant in the liver. nih.gov The contribution of these other isoforms highlights the complexity of furosemide metabolism and the potential for multiple enzymes to participate in its clearance.

Enzyme Kinetics of Furosemide Acyl-Glucuronide Formation

The rate of Furosemide acyl-β-D-glucuronide formation is dependent on the concentration of the substrate, furosemide, and can be described by mathematical models.

In human liver microsomes, the relationship between furosemide concentration and the velocity of glucuronide formation is sigmoidal and is best modeled by the Hill equation. nih.govresearchgate.net This suggests cooperative binding of the substrate to the enzyme. In contrast, studies using human kidney cortical and medullary microsomes, as well as human liver microsomes in some experiments, have shown that the formation of furosemide glucuronide follows Michaelis-Menten kinetics. nih.gov This model describes a hyperbolic relationship between substrate concentration and reaction velocity.

The kinetic parameters for furosemide glucuronidation have been determined in various in vitro systems. These parameters, including the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the efficiency of the enzymatic reaction.

In Vitro SystemKinetic ModelKm (μM)Vmax (pmol/min/mg)S50 (μM)Hill Coefficient (n)
Human Liver Microsomes (HLM)Michaelis-Menten988 ± 271---
Human Kidney Cortical Microsomes (HKCM)Michaelis-Menten704 ± 278---
Human Kidney Medullary Microsomes (HKMM)Michaelis-Menten386 ± 68---
Human Liver MicrosomesHill Equation-5766811.3
hUGT1 Mice Liver MicrosomesHill Equation-6737151.3

Data compiled from multiple research sources. nih.govnih.govresearchgate.net

The differing kinetic profiles observed across various studies and in vitro systems underscore the complex nature of furosemide glucuronidation and the influence of the specific enzymes and tissue environments involved.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19ClN2O11S B14913490 Furosemide acyl-B-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVHHPUYELVHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Stability and Isomerization Mechanisms of Furosemide Acyl β D Glucuronide

pH-Dependent Intramolecular Acyl Migration

The stability of furosemide (B1674285) acyl-β-D-glucuronide is markedly influenced by pH. In aqueous solutions with a pH greater than 6.0, the concentration of the parent conjugate, furosemide 1-O-acyl glucuronide (FG), decreases in an apparent first-order rate. nih.gov This decrease is primarily due to a pH-dependent intramolecular acyl migration, a non-enzymatic process that leads to the formation of various positional isomers. nih.govcurrentseparations.com This rearrangement involves the transfer of the furosemide acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups on the sugar ring. currentseparations.com

Formation and Characterization of Isomeric Acyl Glucuronides (e.g., 2-, 3-, 4-O-Acyl Glucuronides)

At physiological pH, furosemide acyl-β-D-glucuronide (the 1-O-β-isomer) readily undergoes intramolecular rearrangement to form more stable positional isomers, including the 2-, 3-, and 4-O-acyl glucuronides. nih.gov These isomers are resistant to hydrolysis by β-glucuronidase, an enzyme that specifically cleaves the 1-O-acyl linkage. nih.gov

The formation of these isomers has been confirmed through various analytical techniques. High-performance liquid chromatography (HPLC) has been instrumental in separating the different isomeric forms. nih.gov Further characterization using negative ion thermospray liquid chromatography/mass spectrometry has provided structural verification of both the parent glucuronide and its isomerization products. nih.gov The mass spectra of the parent compound and three of its isomers show a prominent (M-1)⁻ ion at m/z 505, an aglycone fragment at m/z 329, and a characteristic sugar fragment ion at m/z 175. nih.gov A unique ion at m/z 221 appears to be a characteristic marker for the 1-O-acyl-linked glucuronide under these conditions. nih.gov

In addition to the β-anomers, there is potential for the formation of α-anomers of the 2-, 3-, and 4-O-acyl glucuronides through a process of anomerization, which is more prevalent at lower pH values and requires the opening of the glucuronolactone (B27817) ring. nih.gov

Kinetic Studies of Acyl Migration Rates in Aqueous Solutions

Kinetic studies have demonstrated that the acyl migration of furosemide acyl-β-D-glucuronide is a time- and pH-dependent process. The disappearance of the parent 1-O-β-isomer follows apparent first-order kinetics in buffer solutions with pH values above 6.0 at 37°C. nih.gov

The rate of this isomerization is significant, with the formation of β-glucuronidase-resistant isomers accounting for the majority of the parent compound's disappearance in the pH range of 6.0 to 8.5, where hydrolysis of the ester bond is only moderate. nih.gov The half-lives of acyl glucuronides, including that of furosemide, have been studied and are generally consistent with reported values. nih.gov

Hydrolysis Pathways of the Glucuronide Conjugate

Furosemide acyl-β-D-glucuronide can be cleaved to release the parent drug, furosemide, through both enzymatic and non-enzymatic hydrolysis pathways.

Enzymatic Hydrolysis by β-Glucuronidase

The 1-O-acyl linkage of furosemide acyl-β-D-glucuronide is susceptible to enzymatic hydrolysis by β-glucuronidase. nih.gov This enzyme specifically cleaves the β-anomeric bond, releasing furosemide and glucuronic acid. nih.govcovachem.com The susceptibility to β-glucuronidase is a key characteristic used to identify the 1-O-acyl glucuronide and distinguish it from its isomers, which are resistant to this enzymatic cleavage. nih.govcurrentseparations.com The efficiency of this hydrolysis can be influenced by the source of the β-glucuronidase (e.g., from E. coli, limpets, or snails) and incubation conditions such as temperature and pH. sigmaaldrich.commdpi.com

Non-Enzymatic Hydrolysis Under Controlled pH Conditions

Furosemide acyl-β-D-glucuronide is also subject to non-enzymatic hydrolysis, which is dependent on the pH of the solution. nih.gov This chemical hydrolysis of the ester linkage is more pronounced under alkaline conditions. nih.gov However, at a pH below 8.5, the rate of hydrolysis is moderate, with acyl migration being the predominant pathway for the disappearance of the parent conjugate. nih.gov Acidic conditions can also lead to the degradation of furosemide itself, forming products such as saluamine and furfuryl alcohol. researchgate.net

Factors Influencing Furosemide Acyl-β-D-Glucuronide Stability (e.g., Temperature, Presence of Plasma Components)

Several factors can influence the stability of furosemide acyl-β-D-glucuronide.

Temperature: Temperature plays a crucial role in the rate of both acyl migration and hydrolysis. Incubations are typically performed at 37°C to mimic physiological conditions, and deviations from this temperature can alter the kinetics of these reactions. nih.govsigmaaldrich.com Storing solutions of furosemide acyl-β-D-glucuronide at low temperatures (0 to -20 °C) is recommended to maintain its stability. synthose.com

pH: As extensively discussed, pH is a critical determinant of the stability of furosemide acyl-β-D-glucuronide. The compound is unstable in basic solutions, with acyl migration being favored at pH values above 6.0. nih.govsynthose.com

Reactivity and Bioactivation Pathways of Furosemide Acyl β D Glucuronide

Covalent Adduct Formation with Biomolecules

The formation of covalent bonds between furosemide (B1674285) acyl-β-D-glucuronide and biomolecules, particularly proteins, is a critical aspect of its reactivity. researchgate.netnih.gov This process can lead to the modification of protein structure and function, potentially triggering immunological responses. researchgate.netliverpool.ac.uk Two principal mechanisms have been proposed for this covalent binding: transacylation and glycation. nih.govresearchgate.net

Transacylation Mechanisms and Nucleophilic Displacement

Transacylation is a direct pathway for covalent adduct formation where a nucleophilic functional group on a biomolecule, such as an amino (-NH2), thiol (-SH), or hydroxyl (-OH) group, attacks the electrophilic carbonyl carbon of the acyl glucuronide. nih.gov This results in the displacement of the glucuronic acid moiety and the formation of an acylated protein. researchgate.net This process is essentially a nucleophilic displacement reaction, often following an SN2 mechanism. researchgate.net The susceptibility of the acyl glucuronide to this type of reaction is influenced by the electron density at the carbonyl carbon. liverpool.ac.uk

The initial biosynthetic product is the 1-O-β-acyl glucuronide, which is particularly susceptible to nucleophilic attack due to the proximity of the ring oxygen atom. researchgate.net This isomer can directly react with nucleophiles, leading to the formation of a covalent bond between the furosemide molecule and the target biomolecule. researchgate.netnih.gov

Glycation Mechanisms and Isomer Involvement in Adduct Formation

The second major pathway for covalent adduct formation is glycation, a more complex process that involves intramolecular rearrangement of the furosemide acyl-β-D-glucuronide. nih.govresearchgate.net This pathway is initiated by acyl migration, where the acyl group moves from the C-1 position to other hydroxyl groups on the glucuronic acid moiety, forming positional isomers such as the 2-O-, 3-O-, and 4-O-acyl isomers. researchgate.netnih.gov

These rearrangement isomers are significant because, unlike the 1-O-β-acyl glucuronide, the 2-O-, 3-O-, and 4-O-acyl isomers can undergo ring-opening to form a transient open-chain aldehyde. researchgate.netresearchgate.net This aldehyde is a reactive intermediate that can then react with nucleophilic groups on proteins, particularly the amino groups of lysine (B10760008) residues, to form a Schiff base (imine). researchgate.netnih.gov The formation of this imine is a key step in the glycation process. nih.gov

Following the formation of the Schiff base, the 3- and 4-positional isomers can undergo an Amadori rearrangement to form a stable 1-amino-1-deoxy-2-ketose derivative. nih.gov This rearrangement stabilizes the protein adduct. It is important to note that the 1-isomer cannot form the open-chain intermediate, and the 2-positional isomers cannot undergo the Amadori rearrangement. nih.gov

Studies have shown that the glucuronic acid moiety can be retained within the structure of the covalent adduct, providing strong evidence for the glycation mechanism involving acyl migration and imine formation. nih.gov

IsomerAbility to Form Open-Chain AldehydeCan Undergo Amadori Rearrangement
1-O-β-acyl glucuronide NoNo
2-O-acyl isomer YesNo
3-O-acyl isomer YesYes
4-O-acyl isomer YesYes

Reactive Intermediate Trapping Studies with Model Nucleophiles (e.g., Glutathione)

To investigate the reactive intermediates formed during the bioactivation of acyl glucuronides, trapping studies are often employed using model nucleophiles like glutathione (B108866) (GSH). nih.gov These studies help to identify the key reactive species and differentiate between the transacylation and glycation pathways.

In the context of transacylation, glutathione can react directly with the acyl glucuronide to form a thio-acyl glutathione conjugate. nih.gov This reaction serves as a mimic for the interaction with protein sulfhydryl groups. nih.gov The formation of such conjugates in in vitro incubations provides evidence for the occurrence of the nucleophilic displacement pathway. nih.gov

For the glycation pathway, trapping agents that react with aldehydes are used. However, in some studies with a range of carboxylic acid-containing drugs, no conjugates with aldehyde-trapping agents like methoxylamine were formed, suggesting that for those compounds, nucleophilic displacement was the more favored pathway of reactivity over glycation. nih.gov

Stereoselectivity in Covalent Adduct Formation

Stereoselectivity can play a significant role in the covalent adduct formation of acyl glucuronides, particularly for chiral drugs. nih.gov While furosemide itself is not chiral, this principle is important in the broader context of acyl glucuronide reactivity. Studies with chiral nonsteroidal anti-inflammatory drugs (NSAIDs) have demonstrated that different stereoisomers can exhibit different rates of covalent binding to proteins. nih.govmdpi.com

For instance, research on ketoprofen-AG has shown that the R-isomer forms higher amounts of covalent adducts with certain proteins compared to the S-isomer. nih.govmdpi.com This difference in reactivity is often correlated with the chemical stability of the acyl glucuronide isomers, with the less stable isomer typically forming adducts more readily. nih.govdntb.gov.uanih.gov This suggests that the three-dimensional structure of the acyl glucuronide can influence its interaction with the active sites of enzymes and other proteins, leading to stereoselective covalent binding. nih.gov

CompoundStereoisomerRelative Amount of Covalent Adduct Formation
Ketoprofen-AG R-isomerHigher
Ketoprofen-AG S-isomerLower

Isolation, Purification, and Structural Elucidation Methodologies

The effective study of furosemide (B1674285) acyl-β-D-glucuronide hinges on the ability to isolate and purify it from complex biological matrices, such as urine and plasma, and to unequivocally determine its structure. nih.govresearchgate.netnih.gov

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are indispensable for separating furosemide acyl-β-D-glucuronide from its parent drug, other metabolites, and endogenous components of biological samples.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of furosemide acyl-β-D-glucuronide from human urine. nih.gov This method allows for the separation and collection of the metabolite in quantities sufficient for further structural analysis. nih.govnih.gov Studies have successfully utilized preparative HPLC to obtain purified furosemide glucuronide for subsequent characterization. nih.gov The process often involves injecting a crude extract of the metabolite onto an HPLC column and collecting the fraction corresponding to the glucuronide conjugate. nih.gov

Ion-exchange chromatography has also been employed in the purification of furosemide 1-O-acyl glucuronide. nih.gov One notable method involved the use of a micronized Amberlite XAD-2 column. nih.gov This resin-based separation technique proved effective in purifying the crude furosemide glucuronide extracted from urine. nih.gov

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization

A combination of advanced spectroscopic and spectrometric techniques is crucial for the definitive structural elucidation and confirmation of furosemide acyl-β-D-glucuronide.

Mass spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are powerful tools for determining the molecular weight and fragmentation patterns of furosemide acyl-β-D-glucuronide.

Mass Spectrometry (MS): Early studies utilized mass spectrometry to identify purified furosemide glucuronide, confirming its molecular identity. nih.govdrugbank.com In negative ion mode, the mass spectrum of furosemide glucuronide displays characteristic molecular ion peaks [M-H]⁻ at m/z 505 and 507. nih.govdrugbank.com

LC-MS/MS: More recent and highly sensitive methods employ liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for the quantification of furosemide and its glucuronide metabolite in various biological matrices like plasma, plasma ultrafiltrate, and urine. researchgate.netnih.gov These methods offer high selectivity and are essential for pharmacokinetic studies. researchgate.netnih.govresearchgate.net The fragmentation of acyl glucuronides in negative ionization mode typically yields a deprotonated aglycone ion and an aglycone fragment resulting from the loss of CO2. currentseparations.com The glucuronic acid moiety itself can also be detected as a fragment ion at m/z = 193. currentseparations.com

Negative Ion Thermospray LC/MS: This technique has been instrumental in analyzing furosemide acyl-β-D-glucuronide and its isomers. It allows for the characterization of these compounds based on their mass-to-charge ratio and fragmentation patterns.

The table below summarizes key mass spectrometric data for Furosemide and its glucuronide metabolite.

CompoundIonization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Reference
FurosemideNegative329.2Not specified nih.gov
Furosemide Acyl-β-D-glucuronideNegative505, 507 ([M-H]⁻)Not specified nih.govdrugbank.com
Furosemide Acyl-β-D-glucuronide Photodegradation ProductNegative487 ([M-H]⁻)Not specified nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of furosemide acyl-β-D-glucuronide, confirming the connectivity of atoms and the stereochemistry of the molecule. While specific NMR data for furosemide acyl-β-D-glucuronide is not extensively detailed in the provided results, the general application of NMR techniques is crucial for the structural elucidation of such metabolites. currentseparations.com The disappearance of the anomeric resonance of the 1-β-acyl glucuronide, as observed by NMR, can be a useful marker of its reactivity. nih.gov

¹H NMR and ¹³C NMR: These one-dimensional NMR techniques are fundamental for identifying the proton and carbon skeletons of the molecule, respectively. They help to confirm the presence of both the furosemide and the glucuronic acid moieties.

UV-Vis spectroscopy, often coupled with HPLC using a photodiode array (PDA) detector, is a valuable tool for the detection and preliminary identification of furosemide acyl-β-D-glucuronide and its related compounds. nih.gov The UV spectra of the acyl migration isomers of furosemide glucuronide are very similar to that of the parent glucuronide but distinct from that of furosemide itself. nih.gov This technique is also useful in monitoring the photodegradation of furosemide glucuronide, as the degradation products exhibit different chromatographic and spectral properties. nih.gov Studies have shown that furosemide has a maximum absorption wavelength (λmax) at around 229 nm in 0.1N NaOH and 276 nm in water. ukaazpublications.comjipbs.com

Radiochemical Labeling Strategies for Metabolite Tracking and Characterization

The investigation of a drug's metabolic fate is a cornerstone of pharmaceutical research and development. For Furosemide, understanding the formation and disposition of its primary active metabolite, Furosemide acyl-β-D-glucuronide, is critical. Radiochemical labeling of the parent drug, Furosemide, provides a highly sensitive and precise method to track and quantify this metabolite in complex biological systems. This strategy relies on introducing a radioactive isotope into the Furosemide molecule in a way that the label is retained following biotransformation, thereby allowing the resulting labeled metabolite to be easily detected and measured.

The primary isotopes used for this purpose are Carbon-14 (¹⁴C) and Tritium (B154650) (³H). The choice between them depends on several factors, including the specific objectives of the study, the required detection sensitivity, and the metabolic stability of the label's position within the molecule. nih.gov

Carbon-14 (¹⁴C) Labeling

Carbon-14 is often considered the "gold standard" for absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.comselcia.com Its key advantage lies in its metabolic stability. Since carbon forms the fundamental backbone of organic molecules, a ¹⁴C atom can be incorporated into a core, stable part of the Furosemide structure. selcia.commoravek.com This ensures that the radiolabel behaves identically to its non-labeled counterpart and is not lost during the metabolic conversion to Furosemide acyl-β-D-glucuronide. openmedscience.com

The strategy involves the chemical synthesis of Furosemide where one of its native carbon atoms is replaced with a ¹⁴C atom. openmedscience.com The position of the label is chosen carefully to be on a part of the molecule that is not cleaved off during metabolism, such as the anthranilic acid ring. selcia.com When this [¹⁴C]Furosemide is administered, all metabolites, including the acyl glucuronide, will contain the ¹⁴C label. selcia.com This allows for:

Accurate Mass Balance: Researchers can account for the total amount of drug-related material in the body. selcia.com

Metabolite Profiling: Chromatographic techniques like HPLC can separate [¹⁴C]Furosemide from its radiolabeled metabolites. The radioactivity of each separated peak can then be measured to determine the relative abundance of each compound, including Furosemide acyl-β-D-glucuronide. nih.gov

High Sensitivity: Techniques like liquid scintillation counting or Accelerator Mass Spectrometry (AMS) can detect very low levels of radioactivity, enabling detailed pharmacokinetic studies even with microdoses. openmedscience.comselcia.com

Tritium (³H) Labeling

Tritium (³H) is another radioisotope used in metabolic studies, offering the advantage of much higher potential specific activity compared to ¹⁴C. mdpi.com This allows for the preparation of tracers that can be detected at even lower concentrations. mdpi.com However, the use of tritium requires more careful consideration of the label's position. researchgate.net

Hydrogen atoms on a drug molecule can sometimes be exchanged or lost during metabolic processes. selcia.comresearchgate.net If a tritium atom is placed on a metabolically labile position of the Furosemide molecule (for instance, a site prone to hydroxylation), it could be lost as tritiated water (³H₂O). mdpi.comresearchgate.net This would lead to an underestimation of the concentration of Furosemide acyl-β-D-glucuronide and other metabolites. Therefore, ³H-labeling strategies must involve placing the tritium on a metabolically stable position where hydrogen exchange is unlikely. mdpi.com Despite this challenge, tritium labeling can be a powerful tool, especially for certain receptor binding assays or when extremely high sensitivity is paramount. mdpi.com

Comparative Properties of ¹⁴C and ³H for Labeling Studies

Property Carbon-14 (¹⁴C) Tritium (³H)
Half-life ~5,730 years openmedscience.com ~12.3 years scispace.com
Maximum Specific Activity 62.4 mCi/mmol mdpi.com 28.8 Ci/mmol mdpi.com
Beta Emission Energy (Max) 0.156 MeV 0.0186 MeV
Primary Advantage High metabolic stability, considered the regulatory standard. selcia.commoravek.com Very high specific activity, enabling greater detection sensitivity. mdpi.com

| Primary Consideration | Lower specific activity compared to ³H. mdpi.com | Potential for metabolic loss of the label as ³H₂O if not positioned carefully. selcia.comresearchgate.net |

Strategic Placement of Radiolabel on Furosemide for Metabolite Tracking

Labeling Position on Furosemide Rationale and Considerations
Anthranilic Acid Ring Preferred Site: This core ring structure is metabolically stable and is retained in the Furosemide acyl-β-D-glucuronide metabolite. Placing a ¹⁴C atom here is the most robust strategy for tracking the metabolite. selcia.comresearchgate.net
Furan (B31954) Ring Viable but with Caution: The furan ring can be subject to metabolic transformation. While generally retained during glucuronidation, labeling this part requires careful evaluation to ensure the label is not lost through other metabolic pathways. mdpi.com
Acyl Side Chain Not Recommended: The carboxylic acid group is the site of glucuronidation. While the label would be present in the metabolite, this part of the molecule is reactive, and labeling here might be less stable or synthetically challenging.

By administering Furosemide labeled with ¹⁴C or ³H, researchers can effectively trace the drug's path through the body. Following administration, analysis of plasma and urine allows for the separation, identification, and quantification of the radiolabeled Furosemide acyl-β-D-glucuronide, providing definitive data on its pharmacokinetic profile. nih.govnih.gov

Analytical Method Development and Validation for Furosemide Acyl β D Glucuronide

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of Furosemide (B1674285) and its metabolites. Direct measurement of both furosemide and its acyl glucuronide is achievable without the need for enzymatic deglucuronidation, streamlining the analytical process. nih.gov

Gradient Elution Strategies for Conjugate and Isomer Separation

The instability of Furosemide acyl-β-D-glucuronide in aqueous solutions at physiological pH (7.4) leads to the formation of presumed acyl migration isomers. nih.govdrugbank.com Gradient elution HPLC methods are essential for the effective separation of the parent conjugate from these isomers. nih.govcurrentseparations.com These strategies typically involve varying the mobile phase composition over the course of the analysis to resolve compounds with different polarities. For instance, a gradient system can separate the more hydrophilic glucuronide conjugate from the parent drug and its various isomers. nih.govnih.gov The separation of these isomers is critical as their presence can interfere with the accurate quantification of the primary 1-O-acyl glucuronide. currentseparations.comnih.gov Studies have successfully used HPLC with photodiode array UV detectors to identify multiple isomers of Furosemide glucuronide. nih.gov

Detection Modalities: Fluorescence and UV-Vis Detection

Both fluorescence and UV-Vis detection are employed in HPLC analysis of Furosemide acyl-β-D-glucuronide. Fluorescence detection offers high sensitivity, with reported limits of quantitation for furosemide and its glucuronide in plasma being 0.007 µg/mL and 0.010 µg/mL, respectively. nih.gov In urine, the limits of quantitation are 0.10 µg/mL for furosemide and 0.15 µg/mL for its glucuronide. nih.gov

UV-Vis detection, often with a photodiode array detector, is also widely used. nih.gov The UV spectra of the Furosemide glucuronide isomers are very similar to that of the parent glucuronide, which aids in their identification. nih.gov A common wavelength for detection is 233 nm, which corresponds to a maximum absorption peak for furosemide. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of Furosemide and its metabolites, including the acyl glucuronide. researchgate.netscispace.com This method allows for direct measurement in various biological matrices. researchgate.netscispace.com

Quantitative Analysis in In Vitro Biological Matrices

LC-MS/MS methods have been developed and validated for the quantitative analysis of Furosemide acyl-β-D-glucuronide in in vitro biological matrices such as plasma, plasma ultrafiltrate, and urine. researchgate.netnih.gov These methods demonstrate good linearity over a range of concentrations. For example, in plasma ultrafiltrate, linearity for Furosemide acyl-β-D-glucuronide has been established between 0.125 and 250 ng/mL, and in urine, between 50 and 20,000 ng/mL. researchgate.netnih.gov Sample preparation can be as straightforward as dilution for urine and plasma ultrafiltrate, while plasma samples may require acidified liquid-liquid extraction. researchgate.netnih.gov The precision and accuracy of these methods are generally high, with coefficients of variation and relative errors typically below 15%. researchgate.netnih.gov

Isomer Separation and Specific Detection Using LC-MS/MS

The separation and specific detection of Furosemide acyl-β-D-glucuronide and its isomers are critical for accurate analysis. currentseparations.comnih.gov LC-MS/MS provides the necessary selectivity to distinguish between these closely related compounds. nih.gov The structural verification of the parent glucuronide and its isomerization products has been achieved using negative ion thermospray liquid chromatography/mass spectrometry. nih.gov The mass spectra of the parent glucuronide and three of its isomers show a characteristic (M-1)- ion at m/z 505, an aglycone fragment at m/z 329, and a sugar fragment ion at m/z 175. nih.gov A unique ion at m/z 221 has been observed only for the parent 1-O-acyl-linked glucuronide, potentially serving as a characteristic marker. nih.gov

Strategies for Mitigating Instability During Analytical Procedures

The inherent instability of Furosemide acyl-β-D-glucuronide necessitates specific handling procedures to prevent its degradation and isomerization during analysis. chemrj.orgphenomenex.com

Key strategies to mitigate instability include:

Sample Acidification: Lowering the pH of the sample can help to stabilize the acyl glucuronide. currentseparations.com For instance, stopping a reaction by adding trifluoroacetic acid to lower the pH to 3-4 has been shown to be effective. currentseparations.com

Cooling: Maintaining low temperatures during sample storage and processing is crucial. Storing samples at 4°C can help to preserve the stability of furosemide solutions. researchgate.net

Protection from Light: Furosemide and its glucuronide are known to be photosensitive. nih.govscielo.brresearchgate.net Storing solutions in the dark and using aluminum foil to cover containers can prevent photodegradation. scielo.brresearchgate.net Studies have shown complete degradation of furosemide within 48 hours of exposure to natural light. scielo.brresearchgate.net

By implementing these strategies, the integrity of the Furosemide acyl-β-D-glucuronide can be maintained, leading to more accurate and reliable analytical results.

Degradation Products and Environmental Fate Academic Research Perspective

Photodegradation Pathways and Identification of Photoproducts

While specific research on the photodegradation of Furosemide (B1674285) acyl-β-D-glucuronide is limited, extensive studies on its parent compound, furosemide, provide significant insights into the likely photodegradation pathways. When exposed to light, particularly UV radiation, furosemide in aqueous solutions undergoes degradation to form several photoproducts. researchgate.netnih.govscielo.brmdpi.com The primary mechanism involves the cleavage of the amide bond connecting the furan (B31954) ring to the anthranilic acid core.

One of the main reactions observed is photo-hydrolysis, which leads to the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol. researchgate.net This process is noted to occur in aqueous solutions upon exposure to UV light. researchgate.net

Further research has identified other photoproducts under different conditions. For instance, irradiation of furosemide in methanol (B129727) with UV light at 365 nm results in both photoreduction to N-furfuryl-5-sulfamoylanthranilic acid and photohydrolysis to CSA. In a water-acetonitrile mixture exposed to a D65 fluorescent lamp, furosemide has been shown to undergo hydrolysis and substitution, reacting with the acetonitrile (B52724) to form more complex products. One identified photoproduct under these conditions is 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid.

It is important to note that these findings are based on the photodegradation of the parent drug, furosemide. The presence of the glucuronide moiety on the acyl group of Furosemide acyl-β-D-glucuronide may influence the rate and pathways of photodegradation. However, the fundamental cleavage of the furosemide structure is anticipated to be a primary degradation route.

Table 1: Identified Photodegradation Products of Furosemide

Photoproduct Name Parent Compound Conditions
4-chloro-5-sulfamoylanthranilic acid (CSA) Furosemide Aqueous solution, UV light
Furfuryl alcohol Furosemide Aqueous solution, UV light
N-furfuryl-5-sulfamoylanthranilic acid Furosemide Methanol, 365 nm UV light

Hydrolysis Products and Their Chemical Characterization

The hydrolysis of Furosemide acyl-β-D-glucuronide and its parent compound, furosemide, has been a subject of detailed investigation, revealing important aspects of their stability.

Furosemide itself is known to be susceptible to hydrolysis, particularly in acidic conditions. guidechem.com The primary hydrolysis product of furosemide is 4-chloro-5-sulfamoylanthranilic acid (CSA). researchgate.net This degradation is a result of the cleavage of the amide bond, similar to the photodegradation pathway.

Specific studies on Furosemide acyl-β-D-glucuronide have shown that it is a labile compound, particularly in solutions with a pH greater than 6.0. nih.gov At 37°C in buffer solutions with pH values above 6.0, the concentration of Furosemide acyl-β-D-glucuronide decreases in an apparent first-order rate. nih.gov However, this disappearance is not solely due to hydrolysis into furosemide and glucuronic acid. A significant portion of the degradation involves intramolecular acyl migration, leading to the formation of isomeric forms of the glucuronide. nih.gov These rearranged isomers are resistant to hydrolysis by the enzyme β-glucuronidase but remain susceptible to alkaline hydrolysis. nih.gov

This pH-dependent isomerization is a critical aspect of the chemical fate of Furosemide acyl-β-D-glucuronide. While direct hydrolysis to furosemide (which can then further degrade to CSA) occurs, the formation of stable isomeric glucuronides is a competing and significant pathway.

Table 2: Identified Hydrolysis and Isomerization Products

Product Name Parent Compound Key Characteristics
4-chloro-5-sulfamoylanthranilic acid (CSA) Furosemide Primary hydrolysis product in acidic conditions

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
Furosemide acyl-β-D-glucuronide FG
Furosemide -
4-chloro-5-sulfamoylanthranilic acid CSA
Furfuryl alcohol -
N-furfuryl-5-sulfamoylanthranilic acid -
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid -

In Vitro Biological Interactions of Furosemide Acyl β D Glucuronide

Interaction with Transporter Proteins in Cellular Systems (e.g., MRPs, OATs)

While direct in vitro transport studies specifically characterizing the interaction of Furosemide (B1674285) acyl-β-D-glucuronide with a broad panel of transporter proteins are limited, the parent compound, furosemide, has been more extensively studied. Furosemide is a known substrate for several transporters, including OAT3 and Multidrug Resistance-Associated Protein 4 (MRP4), which are involved in its uptake into and efflux from renal tubular cells. nih.gov Physiologically based pharmacokinetic (PBPK) models for furosemide incorporate these transporters to accurately predict its disposition. nih.gov Given the structural similarity and the effect of probenecid (B1678239) on the glucuronide's clearance, it is highly probable that Furosemide acyl-β-D-glucuronide also interacts with these and other related transporters, such as MRP2. However, detailed kinetic parameters for these interactions are not yet well-established in the scientific literature.

Table 1: Documented and Inferred Transporter Interactions of Furosemide and its Acyl-β-D-glucuronide

CompoundTransporterInteraction TypeEvidence
FurosemideOAT3SubstrateIn vitro and PBPK modeling studies nih.gov
FurosemideMRP4SubstrateIn vitro and PBPK modeling studies nih.gov
Furosemide acyl-β-D-glucuronideOATs (inferred)SubstrateInhibition of renal clearance by probenecid nih.gov

Note: Direct in vitro kinetic data for the interaction of Furosemide acyl-β-D-glucuronide with specific transporter proteins is currently limited.

In Vitro Enzyme Inhibition Studies

The potential for drug metabolites to inhibit metabolizing enzymes is a critical aspect of drug-drug interaction assessment. Acyl glucuronides, as a chemical class, are known to be potentially reactive metabolites capable of covalently binding to proteins, including enzymes, which can lead to mechanism-based inhibition.

Currently, there is a lack of specific in vitro studies that have systematically evaluated the inhibitory potential of Furosemide acyl-β-D-glucuronide against a wide range of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) superfamilies. While the UGT enzymes responsible for the formation of Furosemide acyl-β-D-glucuronide have been identified, with UGT1A9 playing a predominant role, the inhibitory effect of the formed glucuronide on these or other enzymes has not been thoroughly characterized. nih.gov

General studies on the inhibitory properties of acyl glucuronides of other drugs have shown that they can be time-dependent inhibitors of CYP enzymes. acs.org However, a screening of 16 major drug glucuronides for time-dependent inhibition of nine major CYP enzymes did not include Furosemide acyl-β-D-glucuronide. acs.org Therefore, the potential for this specific metabolite to cause clinically relevant drug interactions through enzyme inhibition remains an area for further investigation.

Future in vitro enzyme inhibition studies are necessary to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values of Furosemide acyl-β-D-glucuronide for various enzymes. This information would be invaluable for predicting its potential to alter the metabolism of co-administered drugs.

Table 2: Summary of Enzyme Interaction Information for Furosemide Acyl-β-D-glucuronide

Enzyme FamilySpecific EnzymeInteraction TypeFindings
UGTUGT1A9FormationPredominant enzyme in the formation of Furosemide acyl-β-D-glucuronide nih.gov
CYPVariousInhibitionData not available. Acyl glucuronides as a class can be inhibitory.

Note: Specific in vitro enzyme inhibition data (e.g., IC50, Ki) for Furosemide acyl-β-D-glucuronide is not currently available in the public domain.

Computational and Predictive Modeling for Furosemide Acyl β D Glucuronide Reactivity

In Silico and In Vitro Models for Predicting Chemical Reactivity

A variety of in vitro models have been developed to predict the chemical reactivity of acyl glucuronides by simulating physiological conditions. doi.orgresearchgate.net These assays are designed to assess the stability of the 1-O-β-acyl glucuronide isomer and its propensity to engage in reactions.

A common approach involves a two-phase in vitro screening model. doi.org In the first phase, the acyl glucuronide is biosynthesized using human liver microsomes (HLM). In the second phase, the generated metabolite is incubated with a model protein, typically human serum albumin (HSA), to assess its reactivity and potential for covalent binding. doi.org Key parameters measured in these systems include the rate of disappearance of the initial 1-O-acyl glucuronide, the rate of appearance of the parent aglycone (furosemide), and the extent of covalent binding to the protein. doi.org

Studies utilizing such models have consistently demonstrated that Furosemide (B1674285) acyl-β-D-glucuronide exhibits low reactivity compared to the acyl glucuronides of other carboxylic acid drugs. doi.org For instance, in a comparative study, tolmetin (B1215870) was identified as the most reactive, while furosemide was found to be the least reactive. doi.org

Another simplified in vitro assay focuses on the rate of acyl migration as a primary indicator of reactivity. researchgate.net This method offers a more rapid assessment and does not require the chemical synthesis or purification of the 1-O-β-glucuronide standard. researchgate.net The principle is that higher rates of intramolecular migration correlate with a greater risk of reactivity. researchgate.net

Trapping studies are also employed to identify reactive intermediates. These experiments involve incubating the acyl glucuronide with nucleophilic trapping agents, such as glutathione (B108866), in a buffer system. nih.gov The formation of a glutathione adduct is indicative of bioactivation potential via a transacylation pathway. nih.gov

Below is a table summarizing various in vitro models and their applications in assessing acyl glucuronide reactivity.

Model/Assay Methodology Key Parameters Measured Purpose Reference
HLM/HSA Incubation Model Biosynthesis of acyl glucuronide via Human Liver Microsomes (HLM), followed by incubation with Human Serum Albumin (HSA).Aglycone appearance rate, extent of covalent binding to HSA, percentage of isomerization.To rank carboxylic drugs based on the reactivity potential of their acyl glucuronide metabolites. doi.org
Acyl Migration Rate Assay Incubation of the acyl glucuronide in a suitable buffer and measurement of the rate of formation of positional isomers via LC-MS.Percentage of acyl migration over time.Provides a rapid assessment of acyl glucuronide stability and reactivity without needing an authentic standard. researchgate.net
Reactive Intermediate Trapping Incubation of the acyl glucuronide with a nucleophilic trapping agent (e.g., glutathione, methoxylamine) in a buffer at physiological pH.Detection of trapped adducts (e.g., glutathione adducts) via LC-MS.To identify key intermediates in transacylation (bioactivation) and glycation pathways. nih.gov

The following table presents comparative data on the reactivity of acyl glucuronides from various drugs, highlighting the relatively low reactivity of the furosemide metabolite.

Drug Reactivity Ranking (based on covalent binding and instability) Reference
Tolmetin High doi.org
Zomepirac High doi.org
Diclofenac Moderate-High doi.org
Ibuprofen (B1674241) Moderate doi.org
Furosemide Low doi.org

Computational Chemistry Approaches to Understand Acyl Migration and Adduct Formation

Computational chemistry provides powerful in silico tools to investigate the underlying mechanisms of acyl glucuronide reactivity at a molecular level. These methods complement experimental data by offering detailed insights into reaction pathways and energetics that are difficult to observe directly.

Density Functional Theory (DFT) is a prominent computational method used to model the degradation reactions of acyl glucuronides. nih.govrsc.org By applying DFT, researchers can calculate the activation energies for key reaction steps, such as intramolecular transacylation (acyl migration) and hydrolysis. rsc.org A lower calculated activation energy for the transacylation reaction corresponds to a faster reaction rate, indicating greater instability and reactivity of the 1-β-O-acyl glucuronide. rsc.org

These computational models have successfully explained the influence of chemical structure on reactivity. For example, modeling has shown how the degree of α-substitution on an alkyl group or the electronic effects of substituents on an aryl ring (predictable by Hammett considerations) can alter the activation energy and, consequently, the rate of acyl migration. nih.govrsc.org

The process of adduct formation with proteins can occur via two primary mechanisms, both of which can be modeled computationally:

Transacylation: A direct nucleophilic attack by an amino acid residue (like lysine) on the ester carbonyl carbon of the 1-β-O-acyl glucuronide, leading to the displacement of the glucuronic acid moiety and formation of a stable amide bond with the protein. mdpi.comresearchgate.net

Glycation: This multi-step pathway begins with intramolecular acyl migration to form positional isomers (e.g., 2-O, 3-O, 4-O). researchgate.net These isomers can undergo ring-opening to form a reactive aldehyde, which then reacts with protein amine groups (e.g., lysine) to form a Schiff base. This intermediate can then rearrange to form a stable, covalently bound Amadori product. researchgate.net

Computational approaches can map the potential energy surface for these complex reaction pathways, identifying transition states and intermediates. While specific DFT studies focused exclusively on Furosemide acyl-β-D-glucuronide are not widely detailed, the established methodologies used for other acyl glucuronides, such as those of ibuprofen and phenylacetic acid, are directly applicable to understanding its behavior. nih.govrsc.org

The table below outlines the application of computational chemistry in studying acyl glucuronide reactivity.

Computational Method Application Predicted Outputs Significance Reference
Density Functional Theory (DFT) Modeling of acyl migration and hydrolysis reactions.Activation energies (Ea) for transacylation and hydrolysis, optimized geometries of reactants and transition states.Correlates chemical structure with reaction rates; explains differences in reactivity between different acyl glucuronides. nih.govrsc.org
Molecular Modeling Investigation of reaction mechanisms for protein adduct formation.Reaction pathways for transacylation and glycation, identification of stable and intermediate adduct structures.Elucidates the molecular steps leading to covalent modification of proteins. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Furosemide acyl-β-D-glucuronide in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) is widely used. Gradient elution protocols are critical to resolve Furosemide acyl-β-D-glucuronide from its isomers and degradation products. For example, Sekikawa et al. (1995) employed HPLC with fluorescence detection to simultaneously quantify Furosemide glucuronide (FG), its acyl migration isomers (FG-iso), and free Furosemide in urine . Stability studies require rapid sample processing at controlled pH (e.g., pH 3.2 for maximum stability) to minimize hydrolysis and isomerization .

Q. How is Furosemide acyl-β-D-glucuronide synthesized and isolated for experimental use?

  • Methodology : The metabolite is typically extracted from human urine via ion-exchange chromatography, followed by purification using techniques like solid-phase extraction (SPE). Careful pH adjustment during extraction (e.g., pH 5–7) prevents degradation. Structural confirmation is achieved through nuclear magnetic resonance (NMR) and tandem MS .

Advanced Research Questions

Q. What experimental design considerations are critical for studying pH-dependent stability and isomerization of Furosemide acyl-β-D-glucuronide?

  • Methodology :

  • Buffer Selection : Use buffered solutions across a pH range (1–10) to assess hydrolysis and acyl migration kinetics. For example, Sekikawa et al. (1995) observed that FG hydrolyzes rapidly at pH <2.8 (acid-catalyzed) and pH >5.6 (base-catalyzed), with isomerization dominating at neutral-to-alkaline pH .
  • Temperature Control : Conduct stability assays at physiological (37°C) and storage (4°C) temperatures.
  • Analytical Validation : Include β-glucuronidase treatment to distinguish intact glucuronide from isomers, which are enzyme-resistant .

Q. How do enzyme source differences (e.g., Supersomes vs. Bactosomes) affect the detection of CYP2C8 inactivation by Furosemide acyl-β-D-glucuronide?

  • Methodology :

  • Enzyme Preparations : Recombinant CYP2C8 Supersomes (microsomal systems) and Bactosomes (membrane-bound enzymes in bacterial cells) may show variability in inactivation potency due to lipid composition or accessory proteins. For instance, clopidogrel acyl-β-D-glucuronide exhibited 72% CYP2C8 inhibition in human liver microsomes (HLMs) but <10% in some Supersome lots .
  • Binding Affinity Studies : Spectral dissociation constants (Ks) via spectrophotometry (e.g., Ks = 0.41 mM in Bactosomes vs. 1.46 mM in Supersomes) explain differential sensitivity .
  • BSA Addition : Include bovine serum albumin (0.1% w/v) to sequester free fatty acids, which may interfere with enzyme-inhibitor binding .

Q. How can researchers resolve contradictions in time-dependent inactivation (TDI) data for acyl glucuronides across studies?

  • Methodology :

  • Standardized Preincubation : Use NADPH-fortified systems to differentiate metabolic activation from direct inhibition. For example, clopidogrel acyl-β-D-glucuronide showed no depletion in Supersomes, ruling out metabolic clearance as a confounding factor .
  • Kinetic Modeling : Apply nonlinear regression to estimate inactivation constants (kinact, KI). In Bactosomes, clopidogrel acyl-β-D-glucuronide exhibited kinact = 0.054 min⁻¹ and KI = 14 µM, while Supersomes showed no detectable inactivation .
  • Cross-Validation : Compare results across enzyme sources (HLMs, Supersomes, Bactosomes) to identify system-specific artifacts .

Q. What strategies mitigate acyl glucuronide-protein adduct formation in pharmacokinetic studies?

  • Methodology :

  • Sample Handling : Immediate acidification (pH 3–4) of plasma/urine samples minimizes adduct formation .
  • Adduct Detection : Use immunoblotting or ELISA with anti-adduct antibodies to quantify covalent binding. Shipkova et al. (2003) highlight the role of adducts in hypersensitivity reactions and suggest correlating adduct levels with toxicity markers .

Methodological Best Practices

  • Storage Conditions : Store Furosemide acyl-β-D-glucuronide at -80°C in anhydrous DMSO or acidic buffers (pH 3–4) to prevent hydrolysis .
  • In Vitro-In Vivo Extrapolation (IVIVE) : Account for unbound fraction adjustments (e.g., 90–95% unbound in HLMs) when scaling inhibition data to clinical doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.